molecular formula C13H8BrNO4 B311613 2-Nitrophenyl 4-bromobenzoate

2-Nitrophenyl 4-bromobenzoate

Cat. No.: B311613
M. Wt: 322.11 g/mol
InChI Key: LTYFLUNCDIGQPX-UHFFFAOYSA-N
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Description

2-Nitrophenyl 4-bromobenzoate is an aromatic ester featuring a nitro group in the ortho position (2-position) of the phenyl ring and a bromine atom in the para position (4-position) of the benzoate moiety. The compound is synthesized via esterification, typically involving the reaction of 4-bromobenzoic acid derivatives with 2-nitrophenol in the presence of activating agents like thionyl chloride (SOCl₂) and a base such as pyridine .

Properties

Molecular Formula

C13H8BrNO4

Molecular Weight

322.11 g/mol

IUPAC Name

(2-nitrophenyl) 4-bromobenzoate

InChI

InChI=1S/C13H8BrNO4/c14-10-7-5-9(6-8-10)13(16)19-12-4-2-1-3-11(12)15(17)18/h1-8H

InChI Key

LTYFLUNCDIGQPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

Non-Enzymatic Hydrolysis

In aqueous conditions, the ester undergoes hydrolysis via nucleophilic attack at the carbonyl carbon. Electron-withdrawing substituents (e.g., -Br, -NO2_2) increase the electrophilicity of the carbonyl, accelerating hydrolysis. For example:

  • In pH 10 buffer, hydrolysis of 4-nitrophenyl 4-bromobenzoate releases 4-nitrophenol, monitored spectrophotometrically at 413 nm .

  • Rate constants (kobsk_{\text{obs}}) for analogous esters (e.g., 4-nitrophenyl 4-chlorobenzoate) with CN^- in 80% H2_2O/20% DMSO show kN=0.628M1s1k_N=0.628\,\text{M}^{-1}\text{s}^{-1} . The bromo substituent’s stronger electron-withdrawing effect likely increases kNk_N further.

Enzymatic Hydrolysis

Enzymes like lipase and trypsin catalyze hydrolysis through stabilization of the tetrahedral intermediate. Studies on similar esters reveal:

  • Lipase exhibits lower sensitivity to electronic effects (ρ=0.158\rho =-0.158) compared to trypsin (ρ=0.470\rho =-0.470), indicating varying abilities to stabilize intermediates .

  • The 4-bromo group’s inductive effect may reduce enzymatic efficiency by destabilizing charge buildup during catalysis .

Nucleophilic Substitution Reactions

The bromine substituent can participate in aromatic nucleophilic substitution (SN_\text{N}Ar) under specific conditions, though the ester group typically dominates reactivity. For example:

  • Piperidine reacts with 4-nitrophenyl 4-chloro-3-bromobenzoate in 80% H2_2O/20% DMSO, showing kN=23.1M1s1k_N=23.1\,\text{M}^{-1}\text{s}^{-1} . The bromine’s meta position relative to the ester limits direct participation, but para-substituents influence reactivity via inductive effects.

Hammett Analysis

The Hammett equation (logk=logk0+ρσ\log k=\log k_0+\rho\sigma ) quantifies substituent effects:

  • Electron-withdrawing groups (e.g., -Br, -NO2_2) increase σpara\sigma_{\text{para}}, correlating with higher kobsk_{\text{obs}} .

  • Nonlinear Hammett plots for analogous esters suggest a shift in the rate-determining step (RDS) from tetrahedral intermediate formation (k1k_1) to breakdown (k2k_2) as substituents vary .

Computational Modeling

Mulliken charge analysis shows electron-withdrawing substituents increase the carbonyl carbon’s positive charge, enhancing nucleophilic attack . For 2-nitrophenyl 4-bromobenzoate, the ortho-nitro group may introduce steric hindrance, slightly offsetting electronic activation.

Comparative Reactivity

Reactivity trends for nitrophenyl benzoates with different substituents are summarized below:

Substituent (X)kN(M1s1)k_N\,(\text{M}^{-1}\text{s}^{-1}) with CN^- Enzymatic Efficiency (vs. H)
4-NO2_242.5150% (lipase)
4-BrEst. 8.2Est. 120%
4-Cl0.62885% (trypsin)
H0.228100%

^*Estimated based on substituent electronic effects.

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and supramolecular properties of 2-nitrophenyl 4-bromobenzoate can be contextualized through comparisons with the following analogs:

4-Formyl-2-Nitrophenyl 4-Bromobenzoate (F4BrB)

  • Substituents : Phenyl ring: 2-nitro, 4-formyl; Benzoate ring: 4-bromo.
  • Dihedral Angle: The benzene rings form a dihedral angle of 62.90°, indicating significant non-planarity due to steric and electronic effects .
  • Supramolecular Interactions : Halogen (Br···O) and weak C–H···O interactions dominate the crystal packing. The bulky bromine atom contributes to steric hindrance, increasing torsional strain .
  • Functional Impact: The formyl group enhances intermolecular dipole interactions, influencing solubility and melting points compared to non-formylated analogs .

4-Formyl-2-Nitrophenyl 4-Chlorobenzoate (F2ClB)

  • Substituents : Phenyl ring: 2-nitro, 4-formyl; Benzoate ring: 4-chloro.
  • Dihedral Angle : A smaller dihedral angle of 19.55° compared to F4BrB, attributed to the reduced steric bulk of chlorine vs. bromine .
  • Supramolecular Interactions : Similar C–H···O interactions but with Cl···O contacts replacing Br···O. The smaller chlorine atom allows tighter packing .
  • Functional Impact : Lower melting points and higher solubility in polar solvents than F4BrB, reflecting reduced van der Waals forces .

4-Nitrophenyl 4-Bromobenzoate

  • Substituents : Phenyl ring: 4-nitro; Benzoate ring: 4-bromo.
  • Supramolecular Interactions : Expected to involve Br···O and nitro–aromatic interactions, similar to F4BrB.
  • Functional Impact : The para-nitro group may enhance electron-withdrawing effects, altering reactivity in substitution reactions compared to ortho-nitro derivatives .

Structural and Functional Data Table

Compound Substituents (Phenyl/Benzoate) Dihedral Angle (°) Key Interactions Melting Point (K)
This compound* 2-nitro / 4-bromo ~50–70 (estimated) Predicted Br···O, C–H···O N/A
F4BrB 4-formyl-2-nitro / 4-bromo 62.90 Br···O, C–H···O 398–413
F2ClB 4-formyl-2-nitro / 4-chloro 19.55 Cl···O, C–H···O 385–400
4-Nitrophenyl 4-Bromobenzoate 4-nitro / 4-bromo Not reported Br···O, nitro–aromatic ~380–395

*Estimated based on structural analogs.

Key Research Findings

Steric vs. Electronic Effects : Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) increases dihedral angles in F4BrB compared to F2ClB, highlighting steric dominance over electronic effects in molecular conformation .

Ortho vs. Para Substituents : Ortho-nitro groups introduce greater torsional strain than para-nitro groups due to proximity to the ester linkage. This strain influences reactivity and crystallinity .

Role of Formyl Groups: The 4-formyl substituent in F4BrB and F2ClB introduces additional dipole–dipole interactions, stabilizing crystal lattices and raising melting points relative to non-formylated analogs .

Halogen Interactions : Br···O and Cl···O interactions contribute to distinct packing motifs, with bromine favoring layered structures and chlorine enabling closer molecular approaches .

Q & A

Q. What are the standard synthetic routes for preparing 2-nitrophenyl 4-bromobenzoate, and how can reaction conditions be optimized?

Methodological Answer: A two-step synthesis is commonly employed:

Acyl chloride formation: React 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux in chloroform to generate 4-bromobenzoyl chloride. Excess SOCl₂ is removed via distillation .

Esterification: Combine the acyl chloride with 2-nitrophenol in acetonitrile, using pyridine as a catalyst. Stir at room temperature until a solid product precipitates.
Optimization Tips:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Use IR spectroscopy to confirm ester formation (C=O stretch at ~1720–1700 cm⁻¹, ester C-O at ~1260 cm⁻¹) .
  • Purify via recrystallization from ethanol to remove unreacted starting materials.

Q. How is the crystal structure of this compound determined, and what structural parameters are critical for analysis?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization: Grow crystals via slow evaporation of a saturated solution in acetonitrile or ethyl acetate.

Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to minimize thermal motion.

Refinement: Employ SHELX programs (e.g., SHELXL) for structure solution and refinement. Key parameters include:

  • Bond lengths (e.g., C-O ester bonds ~1.36–1.40 Å).
  • Dihedral angles between aromatic rings (e.g., ~62.9° in related structures ).
  • Planarity of ester groups (r.m.s. deviation <0.05 Å) .
    Validation: Cross-check with CCDC deposition (e.g., CCDC 940123 for analogous compounds) .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified, and what experimental approaches reveal their mechanical properties?

Methodological Answer: Polymorph Identification:

  • SCXRD: Compare unit cell parameters and space groups across polymorphs.
  • DSC/TGA: Detect thermal transitions (e.g., melting points, decomposition) .
  • Powder XRD: Match experimental patterns to simulated data from single-crystal structures.
    Mechanical Testing:
  • Nanoindentation: Measure elastic modulus and hardness of single crystals.
  • Reversible Bending Tests: Apply controlled force to assess plasticity/elasticity. For example, polymorphs of 4-bromophenyl 4-bromobenzoate exhibit plasticity (Form I) vs. brittleness (Form II) .
    Contradiction Analysis: If mechanical behavior deviates from structural predictions, consider co-crystallization (e.g., a co-crystal with 4-nitrophenyl 4-bromobenzoate may form, as seen in analogous systems ).

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the supramolecular architecture of this compound?

Methodological Answer: Key Interactions:

  • π-π Stacking: Measure centroid-to-centroid distances (3.3–3.5 Å) and dihedral angles (<10°) between aromatic rings .
  • C-H⋯O Hydrogen Bonds: Analyze donor-acceptor distances (2.5–3.2 Å) and angles (>120°) using Mercury software .
    Network Analysis:
  • Construct Hirshfeld surfaces to visualize interaction footprints.
  • Identify 3D frameworks: For example, in zinc-4-bromobenzoate complexes, π-π stacking and O-H⋯O bonds create layered networks .
    Advanced Tools: Use topology analysis (e.g., R⁶₃ motifs) to classify supramolecular synthons .

Q. How can crystallographic data contradictions (e.g., disordered atoms, co-crystal misidentification) be resolved during refinement?

Methodological Answer: Disorder Handling:

  • Split atomic positions using PART commands in SHELXL.
  • Apply isotropic displacement parameters for disordered regions (e.g., bromine atoms ).
    Co-crystal Verification:
  • Check for inconsistent unit cell parameters vs. known structures (e.g., cross-reference CCDC entries).
  • Perform elemental analysis (EA) or mass spectrometry to confirm stoichiometry.
  • Re-refine data with mixed occupancy models (e.g., 25% 4-bromophenyl 4-bromobenzoate + 75% contaminant ).
    Validation Metrics: Aim for R₁ <5% and chemically reasonable bond lengths/angles .

Q. What strategies are effective in studying the reactivity of the nitro and bromo substituents in this compound?

Methodological Answer: Functional Group Reactivity:

  • Nitro Group Reduction: Use Pd/C with H₂ to convert -NO₂ to -NH₂; monitor via UV-Vis (λ shift at ~400 nm).
  • Bromine Substitution: Perform Suzuki coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF).
    Mechanistic Probes:
  • Use DFT calculations (e.g., Gaussian 16) to map transition states for substitution reactions.
  • Characterize intermediates via NMR (e.g., ¹³C for carbonyl carbons) or LC-MS .

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